
9(S),10(S),13(S)-TriHOME
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9(S),10(S),13(S)-TriHOME, also known as 9(S),10(S),13(S)-trihydroxy-11E-octadecenoic acid, is a hydroxylated fatty acid derived from linoleic acid. This compound is part of the oxylipin family, which are oxygenated derivatives of polyunsaturated fatty acids. Oxylipins play significant roles in various biological processes, including inflammation and cell signaling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9(S),10(S),13(S)-TriHOME typically involves the enzymatic oxidation of linoleic acid. Lipoxygenases, a group of enzymes, catalyze the oxygenation of linoleic acid to produce hydroperoxy derivatives, which are subsequently reduced to form trihydroxy derivatives like this compound. The reaction conditions often include a buffered aqueous environment at physiological pH and temperature to mimic biological conditions.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms that express lipoxygenase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired oxylipin. The product is then extracted and purified using chromatographic techniques.
化学反応の分析
Types of Reactions: 9(S),10(S),13(S)-TriHOME undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxylipins.
Reduction: Reduction reactions can convert hydroperoxy groups to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for esterification reactions.
Major Products:
Oxidation: Formation of dihydroxy or tetrahydroxy derivatives.
Reduction: Conversion to dihydroxy derivatives.
Substitution: Formation of esters or ethers.
科学的研究の応用
9(S),10(S),13(S)-TriHOME has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of hydroxylated fatty acids.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Explored for its potential anti-inflammatory properties and its role in modulating immune responses.
Industry: Utilized in the development of bio-based materials and as a precursor for the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 9(S),10(S),13(S)-TriHOME involves its interaction with specific molecular targets, such as receptors and enzymes involved in inflammatory pathways. It can modulate the activity of these targets, leading to changes in cellular responses. For example, it may inhibit the production of pro-inflammatory cytokines or activate anti-inflammatory signaling pathways.
類似化合物との比較
- 9(S)-Hydroxy-10(E),12(Z)-octadecadienoic acid (9-HODE)
- 13(S)-Hydroxy-9(Z),11(E)-octadecadienoic acid (13-HODE)
- 12(S)-Hydroxy-5(Z),8(Z),10(E),14(Z)-eicosatetraenoic acid (12-HETE)
Comparison: 9(S),10(S),13(S)-TriHOME is unique due to its trihydroxy structure, which imparts distinct chemical and biological properties compared to other hydroxylated fatty acids like 9-HODE and 13-HODE, which have only one hydroxyl group. This structural difference influences its reactivity and its role in biological systems, making it a valuable compound for specific research applications.
特性
分子式 |
C18H34O5 |
|---|---|
分子量 |
330.5 g/mol |
IUPAC名 |
(E,9S,10S,13S)-9,10,13-trihydroxyoctadec-11-enoic acid |
InChI |
InChI=1S/C18H34O5/c1-2-3-7-10-15(19)13-14-17(21)16(20)11-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+/t15-,16-,17-/m0/s1 |
InChIキー |
NTVFQBIHLSPEGQ-MVFSOIOZSA-N |
異性体SMILES |
CCCCC[C@@H](/C=C/[C@@H]([C@H](CCCCCCCC(=O)O)O)O)O |
正規SMILES |
CCCCCC(C=CC(C(CCCCCCCC(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


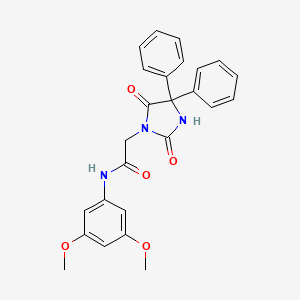
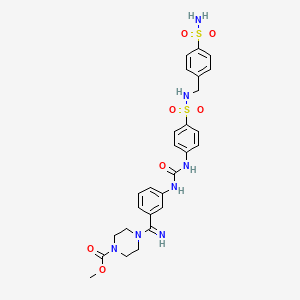

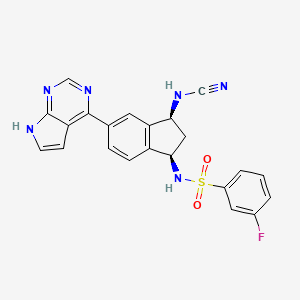
![2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide](/img/structure/B10796868.png)
![sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B10796888.png)
![1-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-3-[4-[7-[3-(4-ethylpiperazin-1-yl)propoxy]-6-methoxyquinolin-4-yl]oxy-3,5-difluorophenyl]urea](/img/structure/B10796889.png)
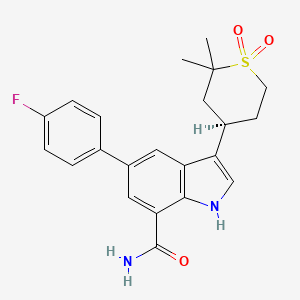
![4-[8-[(2-cyclopropyl-5-ethoxy-4-methylphenyl)methyl]-2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl]benzoic acid](/img/structure/B10796911.png)
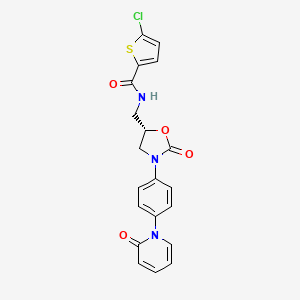

![(R)-3-[2,4-dioxo-1-(1,4,6-trimethyl-1H-indol-3-ylmethyl)-1,4-dihydro-2H-pyrido[3,2-d]pyrimidin-3-yl]-pentanoic acid](/img/structure/B10796930.png)
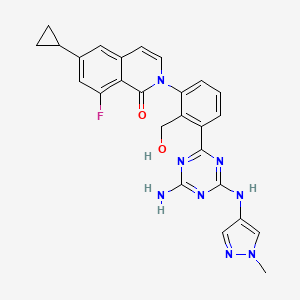
![(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10796940.png)
